

Controlling the viscosity of propylene glycol monooleate-based gels and creams

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propylene glycol monooleate*

Cat. No.: *B072195*

[Get Quote](#)

Technical Support Center: Propylene Glycol Monooleate Formulations

Welcome to the technical support center for **propylene glycol monooleate** (PGMO)-based gels and creams. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to assist in controlling the viscosity of their formulations.

Frequently Asked Questions (FAQs)

Q1: What is viscosity and why is it a critical parameter for gels and creams?

A1: Viscosity is a measure of a fluid's resistance to flow. In pharmaceutical and cosmetic formulations, it is a critical quality attribute that influences product stability, spreadability, texture, user experience, and even the release of the active pharmaceutical ingredient (API).[\[1\]](#) [\[2\]](#) Consistent viscosity ensures product performance, manufacturability, and patient compliance.

Q2: What are the primary factors that control the viscosity of a **propylene glycol monooleate** (PGMO)-based formulation?

A2: The viscosity of PGMO-based gels and creams is primarily influenced by:

- Concentration of PGMO and Gelling Agents: The concentration of the primary structuring agent and other thickeners is a key determinant.[3]
- Temperature: Viscosity is highly dependent on temperature; generally, as temperature increases, viscosity decreases.[4][5][6]
- Shear Rate: Many semisolid formulations are non-Newtonian, meaning their viscosity changes with the applied shear rate (e.g., during mixing or application).[7][8] They often exhibit shear-thinning properties, where viscosity decreases under shear.[9]
- pH: For pH-sensitive gelling agents like carbomers, pH plays a crucial role in determining the final viscosity.[3]
- Manufacturing Process: Parameters such as mixing speed, time, and the temperature at which ingredients are added can significantly impact the final microstructure and rheological properties of the ointment.[10]

Q3: What role does **propylene glycol monooleate** (PGMO) play in these formulations?

A3: **Propylene glycol monooleate** is an ester formed from propylene glycol and oleic acid.[11] It is an amphiphilic molecule, meaning it has both hydrophobic and hydrophilic properties.[11] In gels and creams, it functions as an emulsifier, solvent, penetration enhancer, and contributes to the overall texture and viscosity of the formulation.[11][12][13]

Q4: What is a non-Newtonian fluid, and how does it relate to PGMO gels?

A4: A non-Newtonian fluid is one whose viscosity changes when under stress or shear. Gels and creams are typically non-Newtonian, often exhibiting shear-thinning behavior, where viscosity decreases as the shear rate increases (e.g., when rubbing the cream onto the skin). [7][8] This is a desirable property for topical applications, as it allows the product to be thick in the container but spread easily upon application.

Troubleshooting Guide: Viscosity Control

This guide addresses common issues encountered during the formulation of PGMO-based gels and creams.

Issue 1: Viscosity is Unexpectedly High

Q: My PGMO-based cream is too thick and difficult to spread. What are the potential causes and how can I reduce its viscosity?

A: High viscosity can result from several factors. The following table outlines potential causes and corrective actions.

Potential Cause	Recommended Action	Expected Outcome
Excessive Thickener Concentration	Methodically decrease the concentration of the primary gelling agent or other thickeners in small increments.	A direct and controlled reduction in the formulation's viscosity. [14]
Low Formulation Temperature	Gently warm the formulation. Viscosity in propylene glycol systems is known to decrease as temperature increases. [6] [15] Conduct tests to find the optimal temperature that provides the desired viscosity without compromising stability.	A lower viscosity. Be cautious to avoid temperatures that could degrade active ingredients or destabilize the emulsion.
Over-Neutralization of pH Sensitive Thickeners	If using pH-sensitive thickeners (e.g., carbomers), a pH that is too high can create an overly rigid gel structure. Adjust the pH downwards carefully, ensuring it remains within the formulation's stable and recommended range. [14]	A reduction in viscosity to the target level.
Prolonged High-Shear Mixing	While essential for creating a stable emulsion, excessive high-shear mixing can sometimes lead to an unintended increase in viscosity. [14] Optimize the mixing time and speed to achieve homogeneity without over-processing.	A more consistent and predictable final viscosity. [14]

Ingredient Interactions

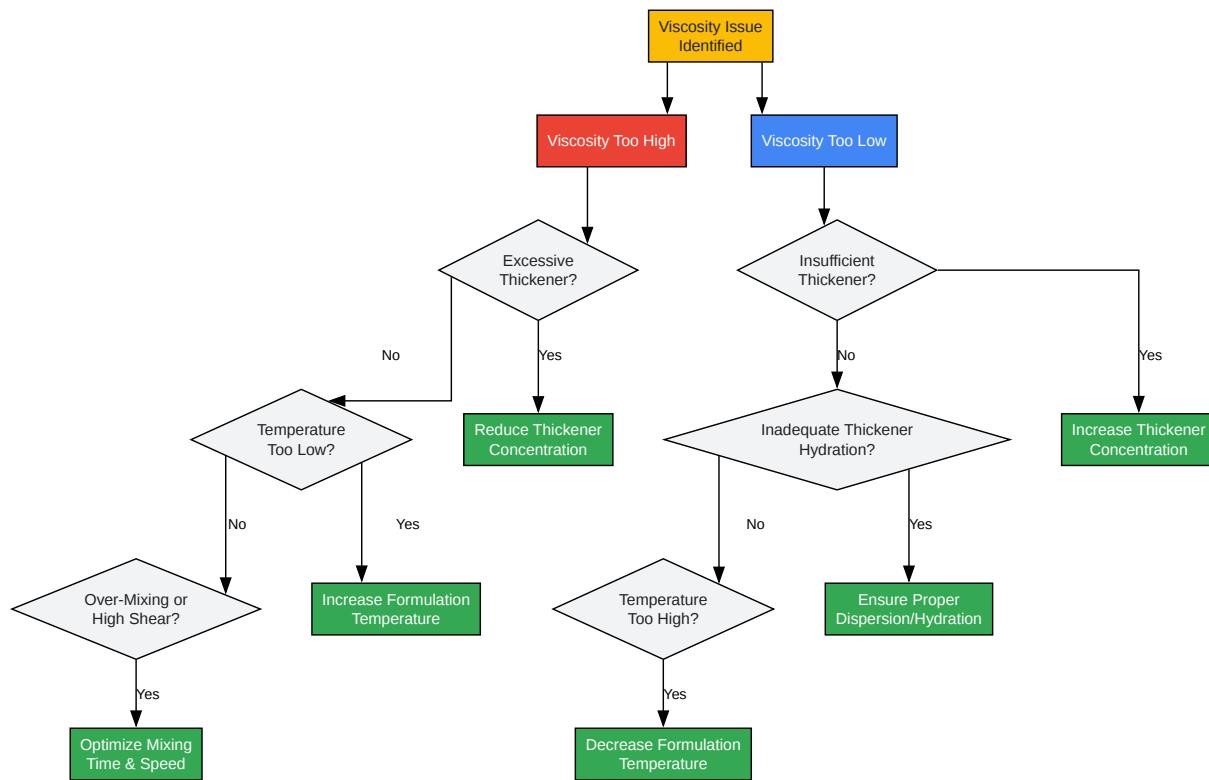
Certain ingredients can have a synergistic thickening effect. Systematically evaluate the contribution of each component to the overall viscosity by preparing formulations with and without the suspected ingredient.

Identification of the ingredient(s) causing excessive viscosity, allowing for its reduction or replacement.[\[14\]](#)

Issue 2: Viscosity is Unexpectedly Low

Q: My PGMO-based gel is too thin and lacks the desired consistency. What could be wrong?

A: Low viscosity is a common issue that can often be resolved by adjusting formulation or process parameters.


Potential Cause	Recommended Action	Expected Outcome
Insufficient Thickener Concentration	Increase the concentration of the gelling agent. This is the most direct method to increase the viscosity of the formulation.	A controlled increase in viscosity to meet the desired specification.
Inadequate Thickener Hydration	Ensure proper dispersion and hydration of powdered thickeners. Pre-disperse the thickener in a non-solvent (like a portion of the PGMO or oil phase) before adding it to the aqueous phase under high shear. Allow sufficient time for the thickener to swell and fully hydrate. [14]	A smoother, more viscous, and homogenous formulation without lumps or "fish eyes". [14]
High Formulation Temperature	Prepare or measure the formulation at a lower temperature. Lowering the temperature will generally increase the viscosity of propylene glycol-based systems. [4]	An increase in the overall viscosity.
Insufficient Mixing/Homogenization	The energy from mixing is critical for building the gel network and creating a stable emulsion. Increase the mixing time or shear rate to ensure all components are fully dispersed and hydrated.	A more uniform and viscous final product.
Phase Inversion Issues	In emulsions, the order of addition and temperature can be critical. The "Phase Inversion Temperature" (PIT) method, where an emulsion inverts from w/o to o/w (or vice	A stable emulsion with the intended viscosity and microstructure.

versa), can be used to create fine, stable emulsions.[16]

Ensure your process conditions are not inadvertently causing premature phase separation.

Adding propylene glycol can lower the PIT.[17][18]

Diagram: Troubleshooting Logic for Viscosity Issues

[Click to download full resolution via product page](#)

Caption: A decision tree for troubleshooting common viscosity problems in formulations.

Quantitative Data Summaries

Effect of Formulation Variables on Viscosity

The following tables provide representative data on how key variables can affect the viscosity of a base gel. Note that absolute values will vary significantly based on the specific gelling agent and other excipients used.

Table 1: Effect of Propylene Glycol Concentration on Viscosity

Increasing the concentration of propylene glycol in a gel formulation can lead to a significant increase in viscosity.[\[3\]](#)

Formulation	Propylene Glycol Conc. (%)	Gelling Agent Conc. (%)	Viscosity (cP at 25°C)
F1	10	2	15,000
F2	20	2	25,000
F3	30	2	40,000

Table 2: Effect of Temperature on Viscosity

The viscosity of propylene glycol-based systems is inversely proportional to temperature.[\[4\]](#)[\[6\]](#)

Formulation	Temperature (°C)	Viscosity (cP)
F2 (20% PG)	25	25,000
F2 (20% PG)	35	18,000
F2 (20% PG)	45	10,000

Experimental Protocols

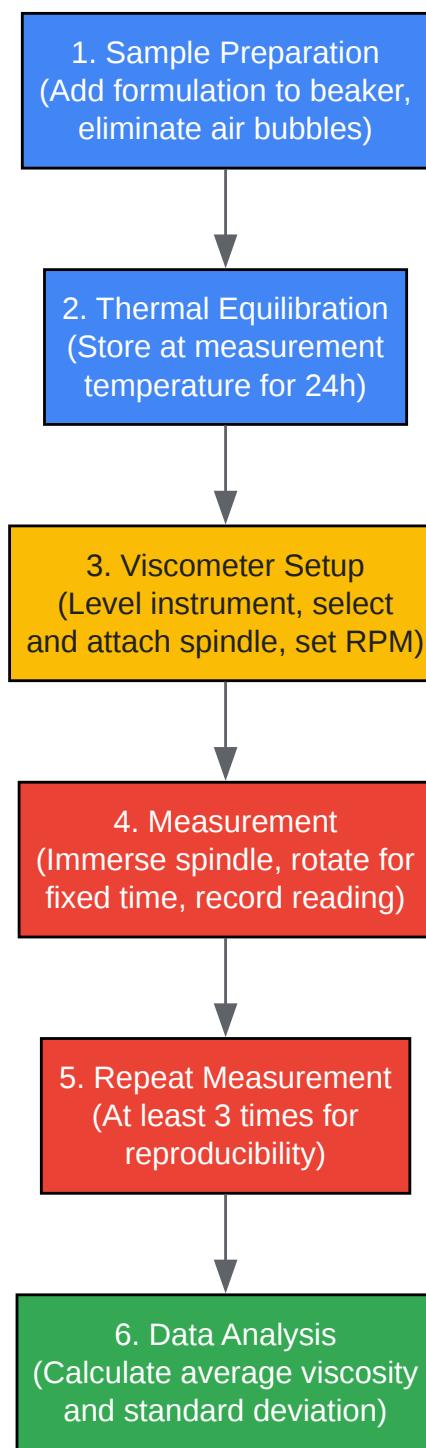
Protocol 1: Viscosity Measurement of a Semisolid Cream/Gel

This protocol describes the standard method for measuring the viscosity of a semisolid formulation using a rotational viscometer (e.g., Brookfield Viscometer).[\[2\]](#)

Objective: To determine the apparent viscosity of a PGMO-based gel or cream at a specified shear rate and temperature.

Materials & Equipment:

- Rotational viscometer with appropriate spindles (e.g., T-bar or disc spindles for semisolids)[[1](#)][[2](#)]
- Temperature-controlled water bath or sample chamber
- Sample of the PGMO-based formulation
- Beaker or sample container
- Calibration fluids (if necessary)


Procedure:

- **Sample Preparation:** Place an adequate amount of the gel/cream into a beaker. Ensure there are no air bubbles. Allow the sample to equilibrate to the desired measurement temperature (e.g., $25^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$) for at least 24 hours to ensure thermal and structural equilibrium.[[2](#)]
- **Viscometer Setup:**
 - Level the viscometer.
 - Select an appropriate spindle and rotational speed (RPM). The goal is to obtain a torque reading between 10% and 90% of the instrument's full-scale range. For a new formulation, this may require some initial trial and error.[[2](#)]
 - Attach the chosen spindle to the viscometer.
- **Measurement:**
 - Carefully lower the rotating spindle into the center of the sample until it reaches the immersion mark on the spindle shaft. Avoid trapping air bubbles.
 - Turn on the viscometer motor at the selected speed.

- Allow the reading to stabilize. For thixotropic materials, the viscosity may decrease over time, so a consistent measurement time (e.g., 60 seconds) should be used for all samples to ensure comparability.
- Record the dial reading (for analog models) or the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s) from the digital display.
- Repeat the measurement at least three times for reproducibility.[[2](#)]
- Data Analysis:
 - Calculate the average viscosity and standard deviation.
 - To characterize non-Newtonian behavior, repeat the measurements at several different rotational speeds to generate a flow curve (viscosity vs. shear rate).[[7](#)]

Diagram: Experimental Workflow for Viscosity

Measurement

[Click to download full resolution via product page](#)

Caption: A standard workflow for preparing and measuring the viscosity of semisolid samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Dynamic yielding, shear thinning, and stress rheology of polymer-particle suspensions and gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of Manufacturing Process on the Microstructure, Stability, and Sensorial Properties of a Topical Ointment Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Propylene glycol monooleate (1330-80-9) for sale [vulcanchem.com]
- 12. Buy Propylene glycol monooleate | 1330-80-9 [smolecule.com]
- 13. bocsci.com [bocsci.com]
- 14. benchchem.com [benchchem.com]
- 15. superradiatorcoils.com [superradiatorcoils.com]
- 16. Innovative Aqueous Nanoemulsion Prepared by Phase Inversion Emulsification with Exceptional Homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Controlling the viscosity of propylene glycol monooleate-based gels and creams]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b072195#controlling-the-viscosity-of-propylene-glycol-monooleate-based-gels-and-creams>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com